![molecular formula C16H17NO3 B11852064 1-[1-(Acetylamino)ethyl]naphthalen-2-yl acetate CAS No. 6640-35-3](/img/structure/B11852064.png)
1-[1-(Acetylamino)ethyl]naphthalen-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Acetamidoethyl)naphthalen-2-yl acetate is a chemical compound with the molecular formula C16H17NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an acetamidoethyl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Acetamidoethyl)naphthalen-2-yl acetate typically involves the acetylation of 1-(1-aminoethyl)naphthalene. The process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods: In an industrial setting, the production of 1-(1-Acetamidoethyl)naphthalen-2-yl acetate may involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Acetamidoethyl)naphthalen-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Aminoethyl naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(1-Acetamidoethyl)naphthalen-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Acetamidoethyl)naphthalen-2-yl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the aromatic naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(1-Aminoethyl)naphthalene: A precursor in the synthesis of 1-(1-Acetamidoethyl)naphthalen-2-yl acetate.
Naphthalene-2-acetic acid: Another naphthalene derivative with different functional groups and applications.
2-(1-Acetamidoethyl)naphthalene: A positional isomer with similar structural features but different chemical properties.
Uniqueness: 1-(1-Acetamidoethyl)naphthalen-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
6640-35-3 |
|---|---|
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
[1-(1-acetamidoethyl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C16H17NO3/c1-10(17-11(2)18)16-14-7-5-4-6-13(14)8-9-15(16)20-12(3)19/h4-10H,1-3H3,(H,17,18) |
Clé InChI |
SKLCITCRNZBTNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC2=CC=CC=C21)OC(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





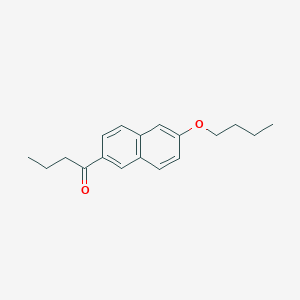

![1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone](/img/structure/B11852009.png)

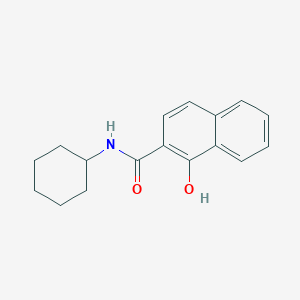
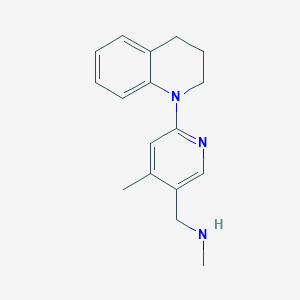

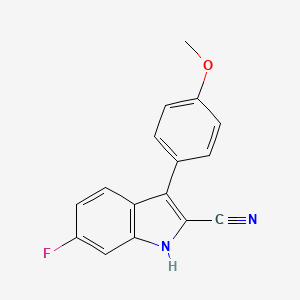
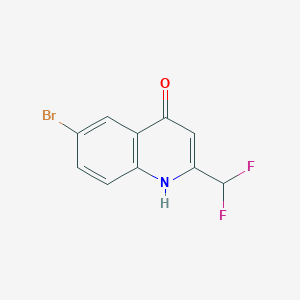

![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)
